molecular formula C10H13FO3 B8443369 1-(2,2-Dimethoxyethoxy)-4-fluorobenzene

1-(2,2-Dimethoxyethoxy)-4-fluorobenzene

Cat. No.: B8443369
M. Wt: 200.21 g/mol
InChI Key: IUSHVRNYACBVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structure and Synthesis 1-(2,2-Dimethoxyethoxy)-4-fluorobenzene (CAS: Not explicitly provided; molecular formula: $ \text{C}{10}\text{H}{13}\text{FO}3 $) is a fluorinated aromatic ether characterized by a 4-fluorobenzene ring substituted with a 2,2-dimethoxyethoxy group. Its synthesis involves the alkylation of 4-fluorophenol with 2-bromo-1,1-dimethoxyethane in acetonitrile under reflux conditions, using potassium carbonate ($ \text{K}2\text{CO}_3 $) as a base. The reaction proceeds over five days, yielding the product as a colorless oil (60% yield) after silica gel chromatography .

Properties

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

1-(2,2-dimethoxyethoxy)-4-fluorobenzene

InChI

InChI=1S/C10H13FO3/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3

InChI Key

IUSHVRNYACBVFD-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=C(C=C1)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 200.21 g/mol (calculated from $ \text{C}{10}\text{H}{13}\text{FO}_3 $).
  • Mass Spectrometry : $ m/z $ 218 ($ \text{M} + \text{NH}_4^+ $), 223 ($ \text{M} + \text{Na}^+ $) .
  • Applications : Primarily serves as a synthetic intermediate in pharmaceuticals, evidenced by its preparation in Eli Lilly’s research for arthritis therapeutics .

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorobenzene Derivatives

The 4-fluorobenzene core is widely utilized in medicinal and materials chemistry. Key analogs differ in substituent groups, which influence electronic, steric, and solubility properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reference
1-(2,2-Dimethoxyethoxy)-4-fluorobenzene 2,2-Dimethoxyethoxy $ \text{C}{10}\text{H}{13}\text{FO}_3 $ 200.21 Pharmaceutical intermediate
1-(2,2-Diethoxyethoxy)-4-fluorobenzene 2,2-Diethoxyethoxy $ \text{C}{12}\text{H}{17}\text{FO}_3 $ 228.25 Research chemical (exact use unspecified)
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene Bromo + 2,2-Diethoxyethoxy $ \text{C}{12}\text{H}{16}\text{BrFO}_3 $ 313.16 Potential precursor for cross-coupling
1-(4-Bromobutoxy)-4-fluorobenzene 4-Bromobutoxy $ \text{C}{10}\text{H}{12}\text{BrFO} $ 247.10 Synthetic intermediate in natural product research
1-(1-Bromoethyl)-4-fluorobenzene 1-Bromoethyl $ \text{C}8\text{H}8\text{BrF} $ 203.05 Alkylating agent in drug discovery

Key Differences and Implications

  • Substituent Length and Polarity :

    • The dimethoxyethoxy group in the target compound enhances solubility in polar solvents compared to longer-chain analogs like diethoxyethoxy derivatives .
    • Brominated analogs (e.g., 1-(4-Bromobutoxy)-4-fluorobenzene) exhibit higher molecular weights and reactivity in nucleophilic substitutions, making them versatile intermediates .
  • Electronic Effects :

    • Methoxy and ethoxy groups are electron-donating, activating the benzene ring toward electrophilic substitution. Bromine, being electron-withdrawing, deactivates the ring but enables Suzuki-Miyaura couplings .
  • Biological and Material Applications :

    • Triazole derivatives of 4-fluorobenzene (e.g., 1-(azidomethyl)-4-fluorobenzene) demonstrate corrosion inhibition and biological activity, highlighting the role of substituents in multi-functional applications .
    • Haloperidol analogs with 4-fluorophenyl groups (e.g., 1-(4-chlorobutyl)-4-fluorobenzene) are critical in neuroscience drug development .

Research Findings and Data

Notes on Structural and Functional Insights

Substituent Design : Shorter alkoxy chains (e.g., dimethoxyethoxy) balance lipophilicity and solubility, favoring drug bioavailability .

Reactivity Trends : Bromine substituents enable diversification via cross-coupling, whereas methoxy groups stabilize intermediates in multi-step syntheses .

Biological Relevance : Fluorine’s electronegativity enhances metabolic stability and target binding in pharmaceuticals, as seen in γ-secretase modulators .

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